2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde
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Overview
Description
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde is an organic compound with the molecular formula C11H12O2. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with an aldehyde group introduced at the 7th position through formylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzopyran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the substituents introduced, various substituted benzopyrans can be formed.
Scientific Research Applications
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzopyran ring structure may also interact with cellular receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,5,7-triol: Another benzopyran derivative with hydroxyl groups at positions 4, 5, and 7.
2,2-Dimethylchroman: A related compound with a similar core structure but different functional groups.
Uniqueness
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7th position, which imparts distinct chemical reactivity and potential biological activity compared to other benzopyran derivatives.
Properties
CAS No. |
881657-09-6 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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